5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrolidine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide: Similar structure but with a different position of the thiophene ring.
5-chloro-2-methyl-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The unique combination of the thiophene ring and the sulfonamide group in 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-chloro-2-methyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-12-2-3-14(17)8-16(12)23(20,21)18-15-4-6-19(10-15)9-13-5-7-22-11-13/h2-3,5,7-8,11,15,18H,4,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCCLJHGENXIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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